An In-Depth Technical Guide to the Synthesis of 5-Chloro-2-(pivaloylamino)phenylboronic Acid
An In-Depth Technical Guide to the Synthesis of 5-Chloro-2-(pivaloylamino)phenylboronic Acid
This guide provides a comprehensive, technically detailed protocol for the synthesis of 5-Chloro-2-(pivaloylamino)phenylboronic acid, a valuable building block in medicinal chemistry and drug development. The protocol is designed for researchers, scientists, and professionals in the field, offering not just a series of steps, but a rationale behind the chosen methodologies, ensuring scientific integrity and reproducibility.
Introduction and Strategic Overview
5-Chloro-2-(pivaloylamino)phenylboronic acid is an important intermediate in the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals. Its utility stems from the presence of three key functional groups: a boronic acid moiety, a chloro substituent, and a pivaloylamino group. The boronic acid enables participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, a cornerstone of modern carbon-carbon bond formation. The chloro and pivaloylamino groups offer sites for further functionalization and modulate the electronic and steric properties of the molecule, influencing its reactivity and biological activity.
The synthetic strategy outlined herein is a multi-step process commencing with a commercially available starting material, 4-chloroaniline. The synthesis is designed to be robust and scalable, with each step optimized for yield and purity. The overall synthetic pathway is depicted below:
Caption: Overall synthetic pathway for 5-Chloro-2-(pivaloylamino)phenylboronic acid.
Experimental Protocols
Step 1: Protection of 4-Chloroaniline with a tert-Butoxycarbonyl (Boc) Group
The initial step involves the protection of the amino group of 4-chloroaniline with a tert-butoxycarbonyl (Boc) group. This is crucial for the subsequent ortho-directed borylation, as the Boc group acts as a directing group and prevents unwanted side reactions at the nitrogen atom.[1][2]
Experimental Protocol:
-
To a solution of 4-chloroaniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).
-
Add a catalytic amount of a base, such as 4-(dimethylamino)pyridine (DMAP), or a stoichiometric amount of a milder base like triethylamine (TEA).[3]
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford N-Boc-4-chloroaniline.
| Reagent/Solvent | Molar Ratio/Concentration | Key Parameters |
| 4-Chloroaniline | 1.0 eq | Starting material |
| Di-tert-butyl dicarbonate (Boc₂O) | 1.1 eq | Boc protecting agent |
| Triethylamine (TEA) | 1.2 eq | Base |
| Dichloromethane (DCM) | 0.2 M | Solvent |
| Reaction Time | 12-24 hours | - |
| Temperature | Room Temperature | - |
Step 2: Iridium-Catalyzed ortho-C-H Borylation
The second step is the regioselective introduction of a boronic acid pinacol ester at the ortho position to the Boc-protected amino group. An iridium-catalyzed C-H activation/borylation is a highly effective method for this transformation.[1][4] The Boc group directs the borylation to the adjacent C-H bond.[2]
Experimental Protocol:
-
In a glovebox, combine N-Boc-4-chloroaniline (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.5 eq), [Ir(OMe)(COD)]₂ (1.5 mol%), and a suitable ligand such as 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (3.0 mol%) in a Schlenk flask.
-
Add anhydrous tetrahydrofuran (THF) as the solvent.
-
Seal the flask and bring it out of the glovebox.
-
Heat the reaction mixture at 80 °C for 12-24 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield tert-butyl (4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate.
| Reagent/Solvent | Molar Ratio/Concentration | Key Parameters |
| N-Boc-4-chloroaniline | 1.0 eq | Substrate |
| Bis(pinacolato)diboron (B₂pin₂) | 1.5 eq | Boron source |
| [Ir(OMe)(COD)]₂ | 1.5 mol% | Catalyst precursor |
| 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) | 3.0 mol% | Ligand |
| Anhydrous Tetrahydrofuran (THF) | 0.1 M | Solvent |
| Reaction Time | 12-24 hours | - |
| Temperature | 80 °C | - |
Step 3: Deprotection of the Boc Group
The Boc protecting group is removed to liberate the free amine, which is then available for acylation in the subsequent step. Acid-catalyzed deprotection is a standard and effective method.[5][6]
Experimental Protocol:
-
Dissolve the Boc-protected boronic acid pinacol ester (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.[7]
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
The crude product, 2-amino-5-chlorophenylboronic acid pinacol ester, can often be used in the next step without further purification.[8][9][10]
| Reagent/Solvent | Molar Ratio/Concentration | Key Parameters |
| Boc-protected boronic acid pinacol ester | 1.0 eq | Substrate |
| Trifluoroacetic acid (TFA) | 10 eq | Deprotecting agent |
| Dichloromethane (DCM) | 0.2 M | Solvent |
| Reaction Time | 1-4 hours | - |
| Temperature | Room Temperature | - |
Step 4: Acylation with Pivaloyl Chloride
The free amino group is acylated with pivaloyl chloride to introduce the desired pivaloylamino group. This reaction is typically carried out in the presence of a base to neutralize the HCl generated during the reaction.
Experimental Protocol:
-
Dissolve the 2-amino-5-chlorophenylboronic acid pinacol ester (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as triethylamine (TEA) or pyridine (1.2 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pivaloyl chloride (1.1 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 5-Chloro-2-(pivaloylamino)phenylboronic acid pinacol ester.
| Reagent/Solvent | Molar Ratio/Concentration | Key Parameters |
| 2-Amino-5-chlorophenylboronic acid pinacol ester | 1.0 eq | Substrate |
| Pivaloyl chloride | 1.1 eq | Acylating agent |
| Triethylamine (TEA) | 1.2 eq | Base |
| Dichloromethane (DCM) | 0.2 M | Solvent |
| Reaction Time | 4-12 hours | - |
| Temperature | 0 °C to Room Temperature | - |
Step 5: Hydrolysis of the Pinacol Ester
The final step is the hydrolysis of the pinacol ester to yield the desired boronic acid. This can be achieved under mild acidic conditions or through transesterification.[11]
Experimental Protocol:
-
Dissolve the 5-Chloro-2-(pivaloylamino)phenylboronic acid pinacol ester (1.0 eq) in a mixture of acetone and water.
-
Add a catalytic amount of a strong acid, such as hydrochloric acid (HCl).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, remove the acetone under reduced pressure.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield the final product, 5-Chloro-2-(pivaloylamino)phenylboronic acid. The product may be further purified by recrystallization.
| Reagent/Solvent | Molar Ratio/Concentration | Key Parameters |
| Boronic acid pinacol ester | 1.0 eq | Substrate |
| Acetone/Water | 10:1 v/v | Solvent system |
| Hydrochloric acid (HCl) | catalytic | Catalyst |
| Reaction Time | 12-24 hours | - |
| Temperature | Room Temperature | - |
Mechanistic Insights and Rationale
The success of this synthetic route hinges on the strategic use of protecting groups and the regioselectivity of the C-H borylation step.
-
Boc Protection: The tert-butoxycarbonyl (Boc) group is an ideal choice for protecting the aniline nitrogen. It is stable to the basic conditions of its installation and the neutral to slightly basic conditions of the iridium-catalyzed borylation. Its electron-withdrawing nature also deactivates the aromatic ring towards unwanted electrophilic side reactions.
-
Iridium-Catalyzed ortho-Borylation: The iridium catalyst, in conjunction with a bipyridine ligand, forms an active species that can reversibly coordinate to the C-H bonds of the aromatic ring. The Boc-protected amino group acts as a directing group, bringing the iridium catalyst into proximity with the ortho C-H bonds, thereby favoring their activation and subsequent borylation.[1] This method offers high regioselectivity, which is often difficult to achieve through classical electrophilic aromatic substitution.
-
Pivaloyl Group: The pivaloyl group is a bulky acyl group that can influence the conformation and binding properties of the final molecule in biological systems. Its introduction at a late stage of the synthesis is advantageous as it avoids potential interference with the borylation step.
Characterization
The identity and purity of the final product and key intermediates should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and connectivity of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Safety Considerations
-
4-Chloroaniline: Toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.
-
Pivaloyl chloride: Corrosive and lachrymatory. Handle with extreme care in a fume hood.
-
Iridium catalyst: While used in catalytic amounts, organometallic compounds should be handled with care.
-
Solvents: Dichloromethane is a suspected carcinogen. Tetrahydrofuran can form explosive peroxides upon storage. Use appropriate precautions when handling all solvents.
Conclusion
The synthetic protocol detailed in this guide provides a reliable and well-reasoned pathway to 5-Chloro-2-(pivaloylamino)phenylboronic acid. By leveraging a strategic combination of protecting group chemistry and modern catalytic methods, this valuable building block can be accessed in a controlled and efficient manner. The in-depth explanation of the rationale behind each step is intended to empower researchers to not only replicate this synthesis but also to adapt and apply these principles to other synthetic challenges in the field of drug discovery and development.
Caption: A step-by-step experimental workflow for the synthesis.
References
-
Al Mamari, H. H. (2024). Ir-Catalyzed ortho-C-H Borylation of Aromatic C(sp2)-H Bonds of Carbocyclic Compounds Assisted by N-Bearing Directing Groups. Reactions, 5(1), 16-34. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Achilli, C., Ciana, A., Fagnoni, M., Balduini, C., & Minetti, G. (2013). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Central European Journal of Chemistry, 11(2), 137-139. [Link]
-
Chatterjee, A., & Maleczka, R. E. (2024). Balancing Reactivity, Regioselectivity, and Product Stability in Ir-Catalyzed Ortho-C–H Borylations of Anilines by Modulating the Diboron Partner. Organic Letters. [Link]
-
Arote, N. D., & Akamanchi, K. G. (2020). Study on the Deprotection of Boc Group of S-2-(tert-Butoxycarbonylamino)ethyl 3-Phenylpropanethioates. ResearchGate. [Link]
-
Maleczka, R. E., & Smith, M. R. (2011). Boc Groups as Protectors and Directors for Ir-Catalyzed C-H Borylation of Heterocycles. MSU Chemistry. [Link]
-
Asante, J. B., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23963-23969. [Link]
-
Asante, J. B., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]
- Google Patents. (n.d.). Synthesis method of 2-amino-5-pyrimidine pinacol borate.
-
The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION for the article:. Retrieved from [Link]
-
JKU ePUB. (2022). IRIDIUM-CATALYZED ORTHO-BORYLATION OF HETEROARENES. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Borylation directed borylation of N-alkyl anilines using iodine activated pyrazaboles. Retrieved from [Link]
-
ResearchGate. (2025). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Retrieved from [Link]
-
Boron Molecular. (n.d.). 2-Amino-5-chlorophenylboronic acid, pinacol ester. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Retrieved from [Link]
-
GSC Online Press. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) Ir-Catalyzed ortho-C-H Borylation of Aromatic C(sp2)-H Bonds of Carbocyclic Compounds Assisted by N-Bearing Directing Groups. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
RSC Publishing. (n.d.). Iridium-catalyzed ortho-C–H borylation of aromatic aldimines derived from pentafluoroaniline with bis(pinacolate)diboron. Retrieved from [Link]
-
Atanes, D. M. (n.d.). Iridium‐Catalyzed ortho‐Selective Borylation of Aromatic Amides Enabled by 5‐Trifluoromethylated Bipyridine Ligands. Retrieved from [Link]
-
Xue, F., et al. (2014). A practical and scalable process for the preparation of 4-aminophenylboronic acid pinacol ester. HETEROCYCLES, 89(12), 2739-2744. [Link]
-
National Institutes of Health. (n.d.). Achieving High Ortho Selectivity in Aniline C–H Borylations by Modifying Boron Substituents. Retrieved from [Link]
-
VTechWorks. (2010). Synthesis and Application of Boronic Acid Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). Removal of boronic acid protecting groups by transesterification.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CN102399235A - Synthesis method of 2-amino-5-pyrimidine pinacol borate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 2-AMINO-5-CHLOROPHENYLBORONIC ACID, PINACOL ESTER | 1073371-77-3 [chemicalbook.com]
- 9. boronmolecular.com [boronmolecular.com]
- 10. 2-Amino-5-chlorophenylboronic acid pinacol ester, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
